molecular formula C12H11N3O4 B2757118 7-nitro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione CAS No. 41994-13-2

7-nitro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione

Cat. No. B2757118
CAS RN: 41994-13-2
M. Wt: 261.237
InChI Key: HHKBSIGLNSVUGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-nitro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione” belongs to the class of organic compounds known as benzodiazepines . These are organic compounds containing a benzene ring fused to either isomers of diazepine(unsaturated seven-member heterocycle with two nitrogen atoms replacing two carbon atoms).


Molecular Structure Analysis

The molecular formula of the compound is C12H12N2O2 . It has a molecular weight of 216.24 g/mol . The InChI string representation of the molecule is 1S/C12H12N2O2/c15-11-10-6-3-7-14 (10)12 (16)8-4-1-2-5-9 (8)13-11/h1-2,4-5,10H,3,6-7H2, (H,13,15)/t10-/m0/s1 .


Physical And Chemical Properties Analysis

The compound has an optical activity of [α]23/D +525°, c = 0.6 in methanol . Its melting point is 218-220 °C . The compound is non-combustible .

Scientific Research Applications

Anxiolytic Agents Development

Researchers have explored derivatives of pyrrolo[2,1-c][1,4]benzodiazepine for their potential as anxiolytic agents. A study focused on (+)-1,2,3,11a-tetrahydro-10-methyl-5H-pyrrolol[2,1-c][1,4]benzodiazepine-5,11)10H)-dione, revealing its candidacy for anxiolytic evaluation in a clinical trial. Metabolism studies in animals highlighted rapid hydroxylation, leading to the preparation of compounds with methyl groups to block metabolism and potentially obtain more active or longer-acting compounds. However, these derivatives showed less activity than the parent compound (W. B. Wright et al., 1978).

Synthesis of Functionalized Pyrrolidines and Pyrrolo-Benzodiazepines

Another application involves the synthesis of optically active pyrrolo[1,4]benzodiazepine-2,5-diones. This synthesis strategy is based on an initial Michael addition of functionalized 1,2-ketoamides on nitroalkenes, followed by a reduction–double cyclization sequence. This approach has opened new pathways for the creation of substituted benzodiazepines (Paola Acosta et al., 2015).

Advanced Pyrrolo-Benzodiazepine Synthesis Techniques

Efforts to improve the synthesis of pyrrolo[2,1-c][1,4]benzodiazepine-5,11-diones include the development of efficient methods for the reduction of aromatic nitro and azido compounds using indium/NH4Cl. This solid-phase reduction technique facilitates the synthesis process, offering a more streamlined approach to producing these compounds (A. Kamal et al., 2001).

properties

IUPAC Name

2-nitro-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c16-11-10-2-1-5-14(10)12(17)8-6-7(15(18)19)3-4-9(8)13-11/h3-4,6,10H,1-2,5H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKBSIGLNSVUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-nitro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione

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